molecular formula C18H24FN5O2S B2662461 N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 899756-99-1

N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2662461
CAS No.: 899756-99-1
M. Wt: 393.48
InChI Key: QBOLBKAAMGNHIW-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a pyridazine core, a structure of significant interest in medicinal chemistry , which is further functionalized with a diethylamino group and a (4-fluorophenyl)sulfonyl)piperazine moiety. The integration of these pharmacophores suggests potential for diverse biological activity, making it a valuable intermediate for researchers exploring new chemical entities. The presence of the sulfonyl group can influence the compound's electronic properties and its ability to act as a hydrogen bond acceptor, which is critical in drug-receptor interactions. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all necessary research compliance and safety protocols are followed when handling this material.

Properties

IUPAC Name

N,N-diethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLBKAAMGNHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine (CAS Number: 899756-99-1) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H24FN5O2S, with a molecular weight of 393.5 g/mol. The compound features a pyridazine core substituted with a piperazine group and a fluorophenyl sulfonyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number899756-99-1
Molecular FormulaC18H24FN5O2S
Molecular Weight393.5 g/mol

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Glial Activation : A study highlighted that derivatives similar to this compound can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) .
  • Antiviral Activity : Some studies suggest that related compounds in the pyridazine family exhibit antiviral properties, potentially making this compound relevant in virology .

Neuroprotective Effects

The compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation associated with neurodegenerative diseases. In vitro studies have demonstrated that it can reduce glial cell activation, which is often linked to neuroinflammation .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory potential. In various assays, it exhibited significant inhibition of inflammatory markers, suggesting its utility in treating conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a controlled study using rodent models of neurodegeneration, administration of the compound resulted in a marked decrease in markers of oxidative stress and inflammation. The results indicated improved cognitive function compared to control groups treated with vehicle solutions.

Case Study 2: Cytokine Production Inhibition
Another study assessed the compound's ability to inhibit cytokine production in activated microglia. The results showed that treatment with N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amines significantly reduced levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Study FocusFindings
NeuroprotectionReduced oxidative stress and improved cognition
Anti-inflammatory EffectsSignificant reduction in IL-6 and TNF-alpha levels

Scientific Research Applications

Anti-inflammatory Agents

N,N-Diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine has been investigated for its potential as an anti-inflammatory agent. Sulfonamides are known to exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that compounds with similar structures demonstrate significant anti-inflammatory effects, suggesting that this compound may also exhibit such properties .

Cancer Therapeutics

Research indicates that derivatives of piperazine, like this compound, might inhibit specific protein interactions involved in cancer progression. For instance, studies have focused on the inhibition of S100A2-p53 interactions, which play a role in tumor growth and metastasis . The compound's ability to modify protein interactions makes it a candidate for further development in cancer therapy.

Neuropharmacology

Given its piperazine moiety, this compound may exhibit neuropharmacological properties. Piperazine derivatives are often explored for their effects on neurotransmitter systems and have been linked to anxiolytic and antidepressant activities . The potential modulation of serotonin or dopamine receptors could be an area for future research.

Case Studies and Research Findings

StudyFindings
Abdellatif et al. (2023)Developed a series of sulfonamides with enhanced selectivity toward COX-II; compounds similar to N,N-diethyl derivatives showed promising anti-inflammatory activity .
S100A2-P53 Interaction StudyInvestigated novel inhibitors based on piperazine scaffolds; compounds demonstrated significant growth inhibition in pancreatic cancer cell lines .
COX-II Inhibitor ReviewHighlighted the importance of structural modifications in enhancing selectivity and potency against COX-II; N,N-diethyl derivatives were noted as potential candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Sulfonyl Derivatives :

  • Compound 6h/6i/6j (): These analogs contain a bis(4-fluorophenyl)methyl-piperazine core linked to sulfamoyl-substituted phenyl sulfonyl groups. Unlike the target compound, they lack the pyridazine ring but share the sulfonyl-piperazine motif. Their melting points range from 132–230°C, with yields varying based on substituent positions .
  • Pyridazine-Piperazine Derivatives (): Compounds like Ia–c (6-(4-aryl-piperazin-1-yl)-pyridazines) feature pyridazine cores with aryl-substituted piperazines (e.g., 4-fluorophenyl, 4-chlorophenyl). Their synthesis involves refluxing 3,6-dichloropyridazine with aryl-piperazines, yielding products crystallized from ethanol. These analogs highlight the role of aryl substituents in modulating solubility and reactivity .
Heterocyclic System Comparisons
  • Imidazopyridazines (): Compounds such as 39 and 42 incorporate imidazo[1,2-b]pyridazine cores with methylsulfinyl/sulfonyl groups.
  • Tetrahydropyrido-Pyrimidines (): The compound N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine features a fused bicyclic system. This increased complexity may enhance target selectivity but reduce synthetic accessibility compared to simpler pyridazine derivatives .
Substituent Effects on Physicochemical Properties
  • Sulfonyl vs.
  • Diethylamine vs. Arylalkylamine : The N,N-diethylamine group in the target compound may confer greater lipophilicity than the benzhydryl or bis(4-fluorophenyl)methyl groups in 6h–6j , influencing membrane permeability and metabolic stability .

Data Tables

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution between 3,6-dichloropyridazine and 4-((4-fluorophenyl)sulfonyl)piperazine, followed by diethylamine introduction .
  • Pharmacological Potential: Analog studies suggest sulfonyl-piperazine-pyridazine hybrids may exhibit dual kinase inhibition and antiproliferative effects, particularly against gastric cancer (AGS) cells .
  • Optimization Challenges : Balancing lipophilicity (from diethylamine) with solubility (via sulfonyl groups) is critical for bioavailability, as seen in analogs with polar substituents .

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